![molecular formula C9H10N2O B1423966 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-49-4](/img/structure/B1423966.png)
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine, also known as MMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP belongs to the pyrrolopyridine family of compounds and has a unique chemical structure that gives it distinct biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. For instance, pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives have been synthesized and are considered essential for various applications in medicinal and agricultural chemistry. The synthesis process involves several steps, including conversion, cyclization, aromatization, and reduction, showcasing the compound's versatility in chemical transformations (Bencková & Krutošíková, 1997).
Biological Activity
The compound and its derivatives have been evaluated for biological activities. Specifically, thalidomide derivatives like 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones were synthesized and tested for inhibitory activity against various cell lines. The results indicated significant activities, particularly against certain cancer cell lines, highlighting the compound's potential in medicinal chemistry (孙广龙 et al., 2014).
Material Sciences
Derivatives of this compound have also found applications in material sciences. Pyrazolo[4,3-b] pyridine derivatives, for example, demonstrated stability under thermal analysis and exhibited promising properties when used in devices. Their absorption spectra and optical properties were studied, showing potential for use in various applications including but not limited to photovoltaic properties (El-Menyawy et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are key players in the development and progression of many types of tumors, making them attractive targets for cancer therapy .
Mode of Action
This compound interacts with FGFRs by binding to the receptor’s extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The binding of this compound to FGFRs affects several key biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . Additionally, it significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other molecules in the cellular environment that may compete for binding to FGFRs.
Propiedades
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYBLCICEKHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






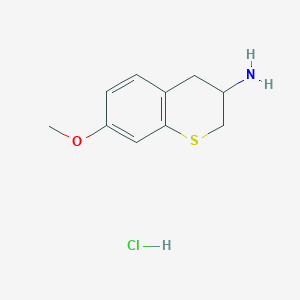
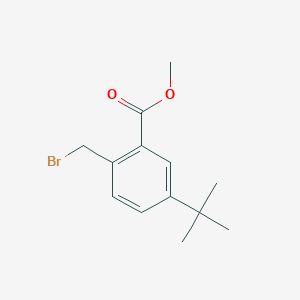
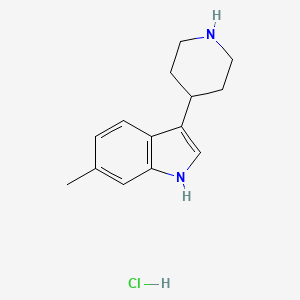

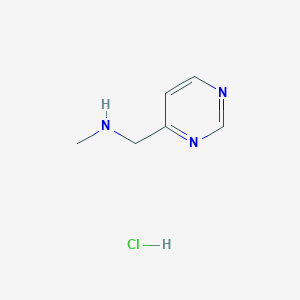
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)
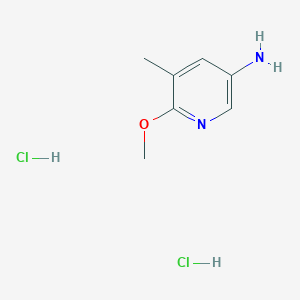

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
